molecular formula C8H8O3S2 B494532 Methyl 2-(3-formyl-2-thienylthio)acetate CAS No. 19685-82-6

Methyl 2-(3-formyl-2-thienylthio)acetate

Cat. No. B494532
CAS RN: 19685-82-6
M. Wt: 216.3g/mol
InChI Key: FBBDPBCQLDGYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-formyl-2-thienylthio)acetate is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism Of Action

The mechanism of action of Methyl 2-(3-formyl-2-thienylthio)acetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the production of inflammatory cytokines and by inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that Methyl 2-(3-formyl-2-thienylthio)acetate can inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 2-(3-formyl-2-thienylthio)acetate in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability.

Future Directions

There are several future directions for research involving Methyl 2-(3-formyl-2-thienylthio)acetate. One area of research involves the optimization of synthesis methods to produce higher yields of the desired compound. Another area of research involves the development of more efficient drug delivery systems to increase the bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

Methyl 2-(3-formyl-2-thienylthio)acetate has been studied extensively for its potential therapeutic applications. One area of research involves its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Another area of research involves its use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

methyl 2-(3-formylthiophen-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S2/c1-11-7(10)5-13-8-6(4-9)2-3-12-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBDPBCQLDGYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-formyl-2-thienylthio)acetate

Synthesis routes and methods

Procedure details

To a solution of methyl [3-(2-dioxolanyl)-thiophene-2-ylthio]acetate (23.36 g) in acetone (100 mL) was added p-toluenesulfonic acid (0.25 g) and the reaction mixture was stirred at room temperature for 1 hour. A saturated aqueous solution of sodium bicarbonate (4 mL) was added with stirring followed by the addition of water (50 mL). After stirring for 10 minutes, the acetone was evaporated in vacuo to leave a gum and water. The gum was dissolved in ether (500 mL) and extracted with water (4×50 mL), dried (MgSO4), filtered and the solvent was evaporated in vacuo to leave 19.77 g of oily methyl (3-formylthiophene-2-ylthio)acetate which was used in the next step without purification.
Name
methyl [3-(2-dioxolanyl)-thiophene-2-ylthio]acetate
Quantity
23.36 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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